molecular formula C16H13FN2OS3 B14972471 3-((4-fluorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide

3-((4-fluorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide

Cat. No.: B14972471
M. Wt: 364.5 g/mol
InChI Key: AAQIORCFVDLLOU-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfanyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is an organic compound belonging to the class of diarylthioethers This compound contains a thioether group substituted by two aryl groups, specifically a fluorophenyl and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the fluorophenyl derivative with a thiol compound under basic conditions.

    Amidation Reaction: The final step involves the amidation of the thiazole derivative with a suitable amine to form the propanamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfanyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and various pharmaceutical agents.

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene itself and its substituted derivatives.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, such as fluoxetine (an antidepressant).

Uniqueness

3-[(4-fluorophenyl)sulfanyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness can be leveraged in the design of new molecules with desired activities.

Properties

Molecular Formula

C16H13FN2OS3

Molecular Weight

364.5 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C16H13FN2OS3/c17-11-3-5-12(6-4-11)21-9-7-15(20)19-16-18-13(10-23-16)14-2-1-8-22-14/h1-6,8,10H,7,9H2,(H,18,19,20)

InChI Key

AAQIORCFVDLLOU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F

Origin of Product

United States

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